Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPEDPYPBOLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625946 | |
| Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-72-9 | |
| Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-2-(2-oxoethyl)acetate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxazolidines. These products have various applications in different fields of research and industry .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents:
One of the primary applications of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is as an intermediate in the synthesis of anticancer compounds. It is particularly noted for its role in preparing taxane derivatives, such as paclitaxel and docetaxel, which are widely used in cancer treatment. The compound facilitates the formation of complex structures that enhance the therapeutic efficacy against various cancers, including breast and ovarian cancer .
Synthesis Process:
The synthesis of this compound involves several steps that include the reaction of phenylglycinol with tert-butyl chloroformate, followed by a series of purification processes to yield high-purity products. The yield and purity metrics are crucial for ensuring the effectiveness of the final pharmaceutical products derived from this compound .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for synthesizing other complex organic molecules. This includes its use in asymmetric synthesis, where it can help create chiral centers essential for biological activity .
Case Study: Synthesis of Chiral Compounds
A notable case study involved using this compound to synthesize chiral amines through reductive amination processes. The compound's ability to stabilize intermediates during these reactions has shown improved yields and selectivity compared to traditional methods .
Pharmaceutical Development
Drug Formulation:
In pharmaceutical formulation, this compound has been explored for its potential as a stabilizing agent in drug delivery systems. Its properties can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .
Research Findings:
Recent studies have demonstrated that formulations incorporating this compound exhibit increased stability under various conditions, which is critical for maintaining drug efficacy over time. This characteristic is particularly beneficial for developing long-lasting injectable formulations .
Data Summary Table
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, influencing solubility and crystal packing . In contrast, the amino group in tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate enables nucleophilic reactions (e.g., amide bond formation) but may reduce stability due to oxidative sensitivity . Halogenated derivatives (e.g., bromo- or fluoro-substituted) exhibit increased molecular weight and reactivity in cross-coupling or halogenation reactions, expanding their utility in medicinal chemistry .
Stereochemical Considerations: The (4R)-configuration in the target compound ensures enantioselectivity in synthesis, a feature absent in non-chiral analogs like tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate .
Hydrogen Bonding and Crystallographic Behavior
The hydroxyl group in this compound participates in O–H···N/O hydrogen bonds, forming supramolecular aggregates. Graph set analysis (e.g., S(6) or R₂²(8) motifs) reveals distinct packing patterns compared to amino- or halogen-substituted analogs, which favor weaker interactions like N–H···O or halogen bonds . Crystallographic studies using software like SHELXL (widely employed for small-molecule refinement) highlight these differences in lattice stability and melting points .
Biological Activity
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS No. 262444-52-8) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered oxazolidine ring with a hydroxyl group and a tert-butyl group, contributing to its unique reactivity and biological properties. The presence of the carboxylate group enhances its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 171.22 g/mol |
| CAS Number | 262444-52-8 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can act as both a nucleophile and an electrophile, facilitating various biochemical reactions. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit specific enzymes that play crucial roles in metabolic pathways.
- Non-covalent Interactions : The compound forms hydrogen bonds and other interactions with biomolecules, influencing their structure and function.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its cytotoxic effects have shown promise in inhibiting the growth of cancer cell lines .
- Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 25 µM across different cell lines .
Study 2: Antimicrobial Effects
Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Study 3: Mechanistic Insights
Research focusing on the mechanism of action revealed that this compound acts by disrupting cellular processes through enzyme inhibition, particularly affecting pathways involved in cell division and metabolism.
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₉H₁₅NO₃ | Antimicrobial, anticancer |
| Tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate | C₉H₁₅NO₃ | Limited data; potential for similar activities |
Q & A
Basic: What are the common synthetic routes for tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, and what key reaction conditions are involved?
The compound is typically synthesized via a two-step process involving:
Oxazolidine Ring Formation : Cyclization of a β-amino alcohol with a carbonyl source (e.g., phosgene or Boc-anhydride) under mild basic conditions (e.g., NaHCO₃) to form the oxazolidine scaffold.
Protection of the Hydroxyl Group : Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like THF or DCM, often with catalytic DMAP .
Key considerations include maintaining anhydrous conditions to prevent Boc-group hydrolysis and controlling reaction temperatures (0–25°C) to minimize side reactions.
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 190.2 for C₈H₁₅NO₄) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond angles using programs like SHELXL .
Advanced: What strategies are effective for controlling stereochemistry at the 4-position during the synthesis of this compound?
- Chiral Auxiliaries : Use enantiomerically pure β-amino alcohols derived from natural amino acids (e.g., L-serine) to enforce stereoselective cyclization .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during oxazolidine formation to induce enantioselectivity.
- Dynamic Kinetic Resolution : Utilize reversible ring-opening under basic conditions to favor the thermodynamically stable diastereomer .
Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) can verify enantiomeric excess (>95%) .
Advanced: How does the tert-butyl carbamate group influence the stability and reactivity of the oxazolidine ring under acidic or basic conditions?
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA), leading to deprotection and oxazolidine ring opening. This property is exploited in prodrug activation .
- Basic Conditions : The oxazolidine ring undergoes hydrolysis in aqueous bases (pH > 10), forming a β-amino alcohol and CO₂. The Boc group remains intact unless exposed to prolonged heat (>60°C) .
- Stability Studies : Monitor degradation via TLC or HPLC under varying pH (1–12) to optimize storage and reaction conditions .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
- Temperature : Store at –20°C in airtight containers to minimize thermal decomposition.
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the Boc group.
- Light Sensitivity : Protect from UV light to avoid photooxidation of the oxazolidine ring .
Long-term stability (>6 months) is achievable under inert gas (N₂/Ar) in amber vials .
Advanced: What analytical challenges arise in characterizing the enantiomeric purity of this compound, and how can they be addressed?
- Challenge : Overlapping NMR signals for enantiomers due to similar chemical environments.
- Solution : Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR to split enantiomeric peaks .
- Challenge : Low UV absorbance for HPLC detection.
- Solution : Derivatize with a chromophore (e.g., dansyl chloride) or employ evaporative light scattering detection (ELSD) .
- Validation : Cross-validate results with polarimetry and single-crystal X-ray data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
